molecular formula C15H27NO4 B1428448 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 946598-34-1

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Cat. No.: B1428448
CAS No.: 946598-34-1
M. Wt: 285.38 g/mol
InChI Key: GKBUJPUBSPCDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate: is an organic compound with the molecular formula C15H27NO4. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an ethyl acetate moiety. This structure makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate typically involves the reaction of 2-[4-(Boc-amino)cyclohexyl]acetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound follows a similar route but with optimized conditions to enhance yield and reduce production costs. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The final product is obtained through a series of purification steps, including distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate primarily involves its role as an intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

  • Ethyl 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetate
  • Ethyl 2-[4-(tert-butoxycarbonyl)amino]cyclohexylacetate
  • Ethyl 2-[4-(tert-butoxycarbonyl)amino]cyclohexylacetate

Uniqueness: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is unique due to its specific structural features, including the Boc-protected amino group and the ethyl acetate moiety. These features confer stability and reactivity, making it a valuable intermediate in various synthetic pathways. Its versatility in undergoing different chemical reactions and its applications in diverse fields further highlight its uniqueness .

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUJPUBSPCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
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